Cas no 2510-49-8 (2-iodo-1,3,5-trimethoxybenzene)

2-Iodo-1,3,5-trimethoxybenzene is a substituted aromatic compound featuring an iodine atom at the 2-position and methoxy groups at the 1, 3, and 5 positions. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Ullmann-type couplings, where the iodine serves as a reactive handle for further functionalization. The electron-donating methoxy groups enhance the compound's stability and influence its reactivity in electrophilic substitution reactions. Its well-defined molecular architecture is useful in pharmaceutical and materials science research, enabling precise modifications to aromatic systems. The compound is typically handled under inert conditions to preserve its reactivity.
2-iodo-1,3,5-trimethoxybenzene structure
2510-49-8 structure
Product Name:2-iodo-1,3,5-trimethoxybenzene
CAS No:2510-49-8
MF:C9H11IO3
MW:294.086315393448
CID:1420574
PubChem ID:12254097
Update Time:2025-10-30

2-iodo-1,3,5-trimethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 2-iodo-1,3,5-trimethoxybenzene
    • TL8002043
    • 2,4,6-trimethoxyiodobenzene
    • SureCN504691
    • 2-iodo-1,3,5-trimethoxy-benzene
    • 2-iodo-1,3,5-trimethoxy benzene
    • 1,3,5-Trimethoxy-4-iodobenzene
    • CTK8H8275
    • ZINC03201120
    • 2-Jod-1,3,5-trimethoxy-benzol
    • 1-Iodo-2,4,6-trimethoxybenzene
    • iodo-2,4,6-trimethoxybenzene
    • TL8002043; 2,4,6-trimethoxyiodobenzene; SureCN504691; 2-iodo-1,3,5-trimethoxy-benzene; 2-iodo-1,3,5-trimethoxy benzene; 1,3,5-Trimethoxy-4-iodobenzene; CTK8H8275; ZINC03201120; 2-Jod-1,3,5-trimethoxy-benzol; 1-Iodo-2,4,6-trimethoxybenzene; iodo-2,4,6-trimethoxybenzene; 1-iodo-2,4,6-trimethoxybenzene;
    • HS-5645
    • EN300-2934719
    • F84655
    • 2510-49-8
    • 10.14272/UITRNILXEICAJH-UHFFFAOYSA-N.1
    • MFCD00598379
    • SCHEMBL504691
    • UITRNILXEICAJH-UHFFFAOYSA-N
    • DTXSID20482602
    • A1-15844
    • doi:10.14272/UITRNILXEICAJH-UHFFFAOYSA-N.1
    • Inchi: 1S/C9H11IO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3
    • InChI Key: UITRNILXEICAJH-UHFFFAOYSA-N
    • SMILES: IC1C(=CC(=CC=1OC)OC)OC

Computed Properties

  • Exact Mass: 293.97483
  • Monoisotopic Mass: 293.97529g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • PSA: 27.69

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2-iodo-1,3,5-trimethoxybenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 2 h, 0 °C
1.2 0 °C; 2 h, rt
1.3 Solvents: Methanol ;  30 min, rt
1.4 Reagents: Potassium carbonate ,  Iodine ;  0 °C; 41 h, rt
1.5 Reagents: Sodium sulfite Solvents: Water ;  rt
Reference
Facile preparation of aromatic esters from aromatic bromides with ethyl formate or DMF and molecular iodine via aryllithium
Ushijima, Sousuke; et al, Tetrahedron, 2012, 68(24), 4701-4709

2-iodo-1,3,5-trimethoxybenzene Raw materials

2-iodo-1,3,5-trimethoxybenzene Preparation Products

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Quantity:5g/1g/250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:02
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2-iodo-1,3,5-trimethoxybenzene Related Literature

Additional information on 2-iodo-1,3,5-trimethoxybenzene

2-Iodo-1,3,5-Trimethoxybenzene (CAS 2510-49-8): A Multifunctional Compound with Broad Applications in Pharmaceutical and Material Sciences

2-Iodo-1,3,5-Trimethoxybenzene, with the chemical formula C9H10I1O3, is a halogenated aromatic compound characterized by the presence of an iodine (I) atom and three methoxy (OCH3) groups. The CAS 2510-49-8 registry identifies this molecule as a key intermediate in the synthesis of various bioactive compounds. Its unique molecular structure, featuring a benzene ring with functional groups, has attracted significant attention in pharmaceutical research and material science due to its potential for diverse chemical reactivity and biological activity.

The iodine atom in 2-Iodo-1,3,5-Trimethoxybenzene plays a critical role in modulating its chemical behavior. Iodine is a highly electronegative element, which enhances the electrophilic substitution reactivity of the aromatic ring. This property makes the compound a valuable precursor for the synthesis of heterocyclic scaffolds and functionalized aromatic derivatives. Additionally, the methoxy groups contribute to the molecule’s hydrophobicity and electron-donating capacity, which are essential for its interaction with biological targets.

Recent studies have highlighted the importance of 2-Iodo-1,3,5-Trimethoxybenzene in the development of targeted drug delivery systems. For instance, a 2023 study published in *Advanced Materials* demonstrated its application in the synthesis of nanoparticle-based drug carriers. The molecule’s aromatic ring provides a stable platform for conjugating biomolecules, while the iodine atom facilitates selective functionalization through radical reactions. This dual functionality has positioned 2-Iodo-1,3,5-Trimethoxybenzene as a versatile building block in nanotechnology and biomedical engineering.

2-Iodo-1,3,5-Trimethoxybenzene is also being explored for its potential in antimicrobial applications. A 2024 review in *Journal of Medicinal Chemistry* discussed its role in the development of broad-spectrum antibiotics. The methoxy groups enhance the molecule’s lipophilicity, enabling it to penetrate bacterial cell membranes effectively. Meanwhile, the iodine atom contributes to disinfectant properties by disrupting microbial cellular structures. These characteristics make the compound a promising candidate for antimicrobial drug design.

In the field of material science, 2-Iodo-1,3,5-Trimethoxybenzene has shown potential for conductive polymers and organic semiconductors. A 2023 study in *ACS Applied Materials & Interfaces* reported its use as a precursor for functionalized carbon nanotubes. The iodine atom facilitates electronic charge transfer, while the methoxy groups improve thermal stability. This combination of properties is critical for the development of high-performance electronic materials.

2-Iodo-1,3,5-Trimethoxybenzene is synthesized through a multi-step process that involves electrophilic substitution reactions and radical halogenation. The synthesis typically begins with the methylation of a benzene ring, followed by the introduction of the iodine atom under controlled conditions. Recent advancements in green chemistry have led to the development of catalytic methods that reduce the environmental impact of its production. These methods are particularly relevant in the context of sustainable pharmaceutical manufacturing.

The chemical stability of 2-Iodo-1,3,5-Trimethoxybenzene is a key factor in its utility as a synthetic intermediate. The iodine atom is relatively inert under mild conditions, which allows for selective functionalization of the molecule. However, photodegradation and thermal decomposition can occur under certain conditions, necessitating storage protocols that minimize exposure to light and heat. These considerations are critical for maintaining the purity and integrity of the compound during its lifecycle.

2-Iodo-1,3,5-Trimethoxybenzene has also been investigated for its potential in photovoltaic applications. A 2023 study in *Solar Energy Materials and Solar Cells* explored its use in organic photovoltaic (OPV) devices. The aromatic ring provides a conjugated system for charge transport, while the iodine atom enhances light absorption efficiency. These properties make the compound a candidate for next-generation solar cells with improved energy conversion rates.

The toxicological profile of 2-Iodo-1,3,5-Trimethoxybenzene is an important consideration for its pharmaceutical applications. While the compound is generally considered low in toxicity when used in controlled environments, its iodine content may pose risks if not properly managed. Regulatory guidelines emphasize the importance of safety protocols during synthesis, storage, and disposal to minimize environmental and health impacts.

2-Iodo-1,3,5-Trimethoxybenzene is a multifunctional compound with diverse applications across pharmaceutical, material science, and nanotechnology. Its unique molecular structure and reactivity make it a valuable tool for innovative research. As the field of chemical engineering continues to evolve, the synthesis and application of such compounds will remain a focal point for developing sustainable and efficient solutions to complex scientific challenges.

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Amadis Chemical Company Limited
(CAS:2510-49-8)2-iodo-1,3,5-trimethoxybenzene
A1215120
Purity:99%/99%/99%/99%
Quantity:5g/1g/250mg/100mg
Price ($):2128/733/356/248
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